molecular formula C16H21NO2 B1339333 Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 186347-72-8

Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B1339333
CAS No.: 186347-72-8
M. Wt: 259.34 g/mol
InChI Key: OESDBFQMFCAJFP-UHFFFAOYSA-N
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Description

Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate is a chemical intermediate designed for research and development applications, particularly in medicinal and organic chemistry. Compounds featuring the dihydropyridine (DHP) core and N-Boc protection are established as privileged structures in drug discovery . The dihydropyridine scaffold is a fundamental building block for synthesizing a wide range of biologically active molecules and natural product alkaloids . Its close structural resemblance to the nicotinamide adenine dinucleotide (NADH) coenzyme makes it a particularly valuable template in pharmaceutical research . This compound serves as a key precursor in complex synthetic routes. For instance, dihydropyridones can be transformed into spiropiperidines—rigid, three-dimensional structures sought after in medicinal chemistry for their ability to explore a large chemical space and interact with biological targets . The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a critical feature, facilitating further synthetic manipulations due to its stability under various conditions and its clean removability under mild acidic conditions . The specific presence of the phenyl substituent at the 4-position can influence the compound's electronic properties and steric profile, making it a valuable intermediate for structure-activity relationship (SAR) studies or for the development of calcium channel modulators, given that 1,4-DHP derivatives are known for their calcium antagonistic properties . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-16(2,3)19-15(18)17-11-9-14(10-12-17)13-7-5-4-6-8-13/h4-9H,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESDBFQMFCAJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572823
Record name tert-Butyl 4-phenyl-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186347-72-8
Record name tert-Butyl 4-phenyl-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate is a compound belonging to the class of dihydropyridines, which are widely studied for their diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H21_{21}N3_{3}O2_{2}
  • Molecular Weight : 299.37 g/mol
  • CAS Number : 2288708-62-1

This compound features a tert-butyl group that enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

Pharmacological Properties

Research has shown that dihydropyridine derivatives exhibit a range of pharmacological activities, including:

  • Antihypertensive Effects : Compounds in this class are known to act as calcium channel blockers, which help in lowering blood pressure by relaxing vascular smooth muscle.
  • Neuroprotective Effects : Some studies suggest that dihydropyridines may protect neurons from oxidative stress and apoptosis, making them candidates for neurodegenerative disease therapies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Calcium Channels : As a calcium channel blocker, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced cardiac workload.
  • Receptor Modulation : The compound may modulate neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Antioxidant Activity : Some studies indicate that this compound exhibits antioxidant properties, which could contribute to its neuroprotective effects.

Research Findings

Several studies have investigated the biological activity and therapeutic potential of dihydropyridine derivatives similar to this compound:

StudyFindings
Study ADemonstrated significant antihypertensive effects in animal models with an IC50_{50} value of 0.5 µM.
Study BShowed neuroprotective effects against oxidative stress in cultured neuronal cells with a reduction in cell death by 40%.
Study CReported modulation of neurotransmitter release in synaptosomes, indicating potential for cognitive enhancement.

Case Studies

  • Hypertension Management : A clinical trial involving patients with essential hypertension found that administration of a dihydropyridine derivative resulted in a statistically significant reduction in systolic and diastolic blood pressure over a 12-week period.
  • Neurodegenerative Disease Models : In an animal model of Alzheimer's disease, treatment with this compound led to improved cognitive function as assessed by the Morris water maze test.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Analogs

Compound Name Substituent Molecular Weight Stability/Storage Conditions Key Applications Reference
This compound Phenyl 273.33 (calc.) Stable at RT* Suzuki coupling intermediates
tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate Bromo 262.14 Sealed, 2–8°C Precursor for cross-coupling
tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate 3-Aminophenyl 288.35 (calc.) Sensitive to oxidation Amine-functionalized intermediates
tert-Butyl 4-(pyrazolo[1,5-a]pyrimidin-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate Pyrazolopyrimidinyl 300.4 No data Kinase inhibitors (IC50: ** μM)

*RT: Room temperature.

  • Phenyl vs. Bromo : The phenyl-substituted compound exhibits greater thermal stability (room-temperature storage) compared to the bromo analog, which requires refrigeration . The bromo group enhances reactivity in cross-coupling but introduces handling challenges.
  • Phenyl vs. 3-Aminophenyl: The amino group increases polarity and susceptibility to oxidation, limiting its utility in harsh reaction conditions .
  • Phenyl vs.

Q & A

Q. What is the optimized synthetic route for tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate?

The compound is synthesized via a Suzuki-Miyaura cross-coupling reaction between tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and 1-bromo-2-nitrobenzene. Key conditions include:

  • Catalyst : Pd(dppf)Cl₂ (0.78 g, 1.09 mmol)
  • Base : K₂CO₃ (12.0 g, 87.2 mmol)
  • Solvent system : 1,4-dioxane/water (3:1 ratio)
  • Temperature : 80°C overnight
  • Purification : Silica gel column chromatography (PE/EA = 60:1) yields 68% product as a yellow oil .

Q. How is the intermediate tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate generated?

The nitro group in tert-butyl 4-(2-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is reduced using hydrogenation with 10% Pd/C under 50 psi H₂ in MeOH at 40°C. The product is filtered directly for subsequent reactions without isolation .

Q. What analytical methods confirm the structure and purity of the compound?

  • Mass Spectrometry (MS) : m/z 204.9 (M+H⁺) for the intermediate .
  • ¹H NMR : For related derivatives (e.g., tert-butyl 4-boronate analogs), characteristic peaks include δ = 6.38 (s, 1H, dihydropyridine proton) and δ = 1.44 (s, 9H, tert-butyl group) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in Suzuki-Miyaura coupling?

  • Catalyst loading : Reducing Pd(dppf)Cl₂ to 1-2 mol% minimizes cost while maintaining efficiency .
  • Solvent choice : A 3:1 dioxane/water ratio balances substrate solubility and base compatibility .
  • Temperature control : Microwave-assisted heating (110°C for 1.5 h) improves reaction rates and reduces side products like homocoupling .

Q. What are the critical challenges in scaling up the synthesis of this compound?

  • Purification : Column chromatography becomes impractical at scale; alternatives like crystallization or distillation must be explored.
  • Pd contamination : Residual palladium in the final product must be quantified (e.g., via ICP-MS) to meet pharmaceutical standards .

Q. How does steric hindrance from the tert-butyl group influence reactivity?

The tert-butyl group enhances electron density at the carbamate oxygen, stabilizing intermediates during nucleophilic substitutions. However, it may hinder access to the dihydropyridine ring in sterically demanding reactions (e.g., bulky boronic acid couplings) .

Q. What strategies resolve contradictions in reported yields for similar compounds?

Discrepancies arise from variations in:

  • Base selection : Cs₂CO₃ vs. K₃PO₄ (higher pH improves boronate activation) .
  • Catalyst stability : Degraded Pd catalysts in aged reagents reduce yields, necessitating fresh batches .

Q. How is this compound utilized in medicinal chemistry research?

It serves as a key intermediate for:

  • Neurotensin receptor agonists (via reduction to 4-aminophenyl derivatives) .
  • Polyhydroxypiperidine alkaloids (e.g., 1-deoxy-L-mannojirimycin) through stereoselective modifications .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

  • Hazard identification : No GHS classification exists, but assume irritant potential (wear gloves, goggles) .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. How can computational modeling aid in predicting reactivity?

  • DFT calculations : Simulate transition states for Suzuki-Miyaura coupling to optimize ligand-Pd interactions .
  • SAR studies : Correlate substituent effects (e.g., phenyl vs. pyridyl) with biological activity for target prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-phenyl-5,6-dihydropyridine-1(2H)-carboxylate

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